Silybin

Description

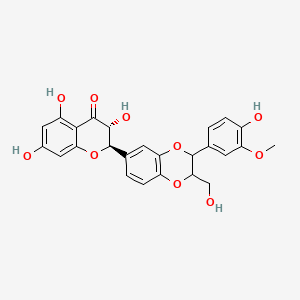

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-HKTJVKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026018 | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |

| Record name | Silybin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silibinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silybin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silibinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILIBININ A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silybin A versus Silybin B: A Technical Guide to Their Differential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silybin, the principal bioactive constituent of silymarin extracted from the seeds of the milk thistle plant (Silybum marianum), is a mixture of two diastereoisomers: this compound A and this compound B.[1][2][3] While often studied as a mixture (silibinin), a growing body of evidence indicates that this compound A and this compound B possess distinct stereochemistry that dictates their biological activities, pharmacokinetic profiles, and therapeutic potential.[4][5] This technical guide provides an in-depth comparison of the biological activities of this compound A and this compound B, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in understanding and harnessing the specific properties of these two isomers.

Comparative Biological Activities: Quantitative Data

The differential effects of this compound A and this compound B are evident across a range of biological assays. The following tables summarize the available quantitative data comparing their activities.

Table 1: Comparative Cytotoxicity (IC50) of this compound A and this compound B in Cancer Cell Lines

| Cell Line | Cancer Type | This compound A (µM) | This compound B (µM) | Notes | Reference |

| HepG2 | Hepatocellular Carcinoma | >100 | >100 | 48h treatment. Both isomers show low cytotoxicity at the tested concentrations. |

Table 2: Comparative Effects of this compound A and this compound B on Apoptosis

| Assay | Cell Line | This compound A (EC50 in µM) | This compound B (EC50 in µM) | Notes | Reference |

| Caspase-3 Activity | HepG2 | 48.6 ± 4.2 | 80.1 ± 6.5 | This compound A is a more potent activator of caspase-3. | |

| Caspase-9 Activity | HepG2 | 65.2 ± 5.8 | 72.3 ± 6.1 | No statistically significant difference between the two isomers. |

Table 3: Comparative Effects of this compound A and this compound B on Receptor Activation

| Receptor | Assay | This compound A | This compound B | Notes | Reference |

| Estrogen Receptor (ER) | Reporter Gene Assay | Inactive | Partial Agonist | This compound B is likely responsible for the weak ER-mediated activity of silymarin. |

Experimental Protocols

Separation of this compound A and this compound B by High-Performance Liquid Chromatography (HPLC)

A common method for the preparative separation of this compound A and this compound B utilizes reversed-phase HPLC.

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic acid to improve peak shape. A typical gradient might start at 40% methanol and increase to 60% methanol over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 288 nm.

-

Sample Preparation: Silibinin is dissolved in the initial mobile phase composition.

-

Elution Order: this compound A typically elutes before this compound B. Fractions are collected and the solvent is evaporated to yield the purified diastereomers.

Assessment of NF-κB Activation by Western Blot

To investigate the differential effects of this compound A and this compound B on the NF-κB signaling pathway, the following Western blot protocol can be employed.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with this compound A, this compound B, or a vehicle control for a specified time. Stimulation with an inflammatory agent like TNF-α can be used to activate the NF-κB pathway.

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or Lamin B1 for nuclear extracts).

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein levels.

Signaling Pathways and Experimental Workflows

Differential Modulation of the NF-κB Signaling Pathway

Silibinin is known to inhibit the NF-κB pathway, a key regulator of inflammation. The differential effects of this compound A and this compound B on this pathway are of significant interest.

Caption: Differential inhibition of the NF-κB signaling pathway by this compound A and this compound B.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the biological activities of this compound A and this compound B.

Caption: A generalized experimental workflow for the comparative analysis of this compound A and this compound B.

Discussion and Future Directions

The available data, though limited in some areas, clearly demonstrates that this compound A and this compound B are not biologically equivalent. This compound A appears to be a more potent inducer of apoptosis through caspase-3 activation, while this compound B exhibits weak estrogenic activity. These differences have significant implications for their therapeutic applications. For instance, this compound A may be a more suitable candidate for anticancer drug development, whereas the estrogenic properties of this compound B warrant further investigation for its potential role in hormone-related conditions, as well as caution in its use in hormone-sensitive cancers.

Further research is needed to expand our understanding of the differential activities of these two diastereomers. Specifically, future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound A and this compound B across a broader panel of cancer cell lines.

-

Quantitative Anti-inflammatory Studies: Directly comparing the inhibitory effects of the two isomers on key inflammatory mediators such as COX-2 and various cytokines.

-

Binding Affinity Assays: Quantifying the binding affinities of this compound A and this compound B to a range of molecular targets, including various receptors and enzymes.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which each isomer exerts its effects on signaling pathways such as STAT3 and those regulating the cell cycle.

-

In Vivo Comparative Studies: Evaluating the differential efficacy and pharmacokinetics of purified this compound A and this compound B in animal models of disease.

By pursuing these avenues of research, the scientific and medical communities can move beyond the generalized use of silibinin and unlock the full therapeutic potential of each of its constituent diastereomers, paving the way for more targeted and effective natural product-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Silibinin is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silibinin Schiff Base Derivatives Counteract CCl4-Induced Acute Liver Injury by Enhancing Anti-Inflammatory and Antiapoptotic Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silymarin is a selective estrogen receptor beta (ERbeta) agonist and has estrogenic effects in the metaphysis of the femur but no or antiestrogenic effects in the uterus of ovariectomized (ovx) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The A-Team of Milk Thistle: A Technical Guide to Silybin and Silymarin

For Immediate Release

[Shanghai, China] – In the intricate world of natural product chemistry and pharmacology, the terms Silybin and Silymarin are often used interchangeably, leading to a lack of clarity that can hinder targeted research and drug development. This technical guide serves to delineate the critical distinctions between Silymarin, the crude extract of milk thistle ( Silybum marianum ), and its principal bioactive constituent, this compound. By providing a comprehensive overview of their chemical, pharmacokinetic, and pharmacodynamic dissimilarities, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for precise and effective application of these compounds.

Defining the Entities: From a Complex Mixture to a Purified Moiety

Silymarin is a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant. This extract is not a single chemical entity but rather a cocktail of several isomeric compounds. The primary components of Silymarin include:

-

This compound (also known as Silibinin): The most abundant and biologically active component, typically constituting 50-70% of the Silymarin extract.[1] this compound itself is a diastereomeric mixture of two isomers: this compound A and this compound B.

-

Isothis compound: Another diastereomeric pair, Isothis compound A and Isothis compound B.

-

Silychristin

-

Silydianin

-

Taxifolin: A flavonoid that serves as a biosynthetic precursor to the flavonolignans.

In contrast, This compound is a purified flavonolignan, representing the major powerhouse within the Silymarin complex. Its isolation allows for a more targeted investigation of its pharmacological effects and a more consistent dose-response relationship in clinical applications.

Physicochemical and Pharmacokinetic Disparities: A Tale of Bioavailability

The fundamental difference in composition between the crude extract and the purified compound leads to significant variations in their physicochemical properties and, consequently, their pharmacokinetic profiles.

Physicochemical Properties

| Property | Silymarin | This compound |

| Nature | Crude extract, a mixture of flavonolignans | Purified single compound (diastereomeric mixture) |

| Solubility | Poorly soluble in water | Poorly soluble in water, but can be enhanced through formulation |

| Stability | This compound within the silymarin complex is more stable in buffers (pH 1.0-7.8) and biological fluids.[2] | Pure this compound is less stable and more susceptible to metabolism.[2] |

Pharmacokinetic Parameters: The Bioavailability Challenge

A critical factor limiting the therapeutic efficacy of both Silymarin and this compound is their poor oral bioavailability, primarily due to their low aqueous solubility and extensive first-pass metabolism. However, studies consistently demonstrate that purified this compound, particularly when formulated to enhance absorption (e.g., as a phytosome), exhibits superior bioavailability compared to Silymarin.

| Formulation | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Study Population | Reference |

| Silymarin | This compound | 102 ± 22 | 1.4 ± 0.3 | 257 ± 66 | Healthy Volunteers | [3] |

| This compound Phytosome | This compound | 298 ± 96 | 1.6 ± 0.3 | 881 ± 207 | Healthy Volunteers | [3] |

| Silymarin Granules (80mg this compound) | This compound | 18 ± 17 | 0.5 | 25 ± 18 | Healthy Volunteers | |

| This compound Phytosome Granules (47mg this compound) | This compound | 213 ± 166 | 0.5 | 246 ± 114 | Healthy Volunteers | |

| Silymarin Premix | This compound | 411.35 ± 84.92 | ~2 | 586.82 ± 180.99 | Pigs | |

| This compound Solid Dispersion | This compound | 1190.02 ± 246.97 | ~2 | 1299.19 ± 67.61 | Pigs | |

| Standardized Silymarin Extract | Total this compound | 472 ± 383 | 4.75 ± 2.23 | 3720 ± 4970 | Dogs | |

| This compound-Phosphatidylcholine Complex | Total this compound | 1310 ± 880 | 2.87 ± 2.23 | 11200 ± 6520 | Dogs |

Experimental Protocols: From Extraction to Quantification

The ability to differentiate and quantify this compound and the various components of Silymarin is crucial for research and quality control. Below are detailed methodologies for their extraction and analysis.

Extraction of Silymarin from Milk Thistle Seeds

Several methods exist for the extraction of Silymarin, with varying efficiencies and environmental impacts.

| Extraction Method | Principle | Key Parameters | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous extraction with a solvent. | Defatting with n-hexane followed by extraction with methanol for several hours. | Well-established, thorough extraction. | Time-consuming, large solvent consumption, potential for thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | 500g powdered seeds, n-hexane or 70% ethanol, 15 min sonication at 25°C ± 5°C. | Rapid, high yield, reduced solvent usage, non-thermal. | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. | 80% methanol, 400W for 30 min or 800W for 15 min. | Very fast, high efficiency. | Potential for localized overheating and degradation of thermolabile compounds. |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency. | Methanol as solvent. | High yield, automated. | High initial equipment cost. |

-

Sample Preparation: 500 g of milk thistle seeds are finely powdered.

-

Solvent: n-hexane or 70% aqueous ethanol is used as the extraction solvent.

-

Sonication: The powdered seeds are suspended in the solvent. An ultrasonic probe with a 20 mm tip diameter is inserted 1 cm below the solvent level. The mixture is sonicated for 15 minutes using an ultrasonic processor (e.g., UP400S, 400 watts, 24 kHz).

-

Temperature Control: The extraction is carried out at room temperature (25°C ± 5°C), maintained using an ice cooling bath.

-

Post-Extraction: The extract is centrifuged at 4000 rpm to separate the solid residue from the supernatant containing the dissolved Silymarin.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of the individual flavonolignans within Silymarin and for the analysis of pure this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of phosphate buffer (pH 5.0; 10 mM) (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program:

-

Start with 71:29 (A:B)

-

Ramp to 59:41 (A:B) over 10 minutes

-

Return to 71:29 (A:B) for 10 minutes to re-equilibrate the column.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation (Plasma): A simple protein precipitation method using acetonitrile is employed.

-

Validation Parameters: The method should be validated for selectivity, linearity (e.g., 50–5000 ng/mL), precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA).

Differentiated Mechanisms of Action: Targeting Cellular Signaling

Both this compound and Silymarin exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the purified nature of this compound allows for a more precise understanding of its interactions with specific molecular targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Both this compound and Silymarin have been shown to inhibit this pathway. This compound achieves this by preventing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκBα phosphorylation prevents the nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.

Modulation of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and metastasis. This compound has been shown to directly interact with and inhibit EGFR activity. By binding to the ATP-binding domain of EGFR, this compound prevents its phosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways. This inhibitory effect contributes to the anti-cancer properties of this compound.

Conclusion: A Call for Precision in Research and Development

The distinction between Silymarin and this compound is not merely semantic; it is a critical determinant in the design of robust scientific inquiry and the development of effective therapeutic agents. While Silymarin remains a valuable natural extract with a long history of use, the future of targeted therapy lies in the isolation and characterization of its most active components, such as this compound. The enhanced bioavailability and well-defined mechanism of action of purified this compound offer a more consistent and potent pharmacological profile. For researchers, scientists, and drug development professionals, a clear understanding of these differences is paramount to unlocking the full therapeutic potential of this remarkable natural product. This guide provides the foundational knowledge to move forward with greater precision and efficacy in this promising field of research.

References

Silybin: A Technical Guide to its Antioxidant Properties and Free Radical Scavenging Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Silybin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan renowned for its potent antioxidant and hepatoprotective properties.[1][2][3] Its therapeutic effects are largely attributed to its robust capacity to neutralize free radicals and modulate endogenous antioxidant defense systems. This document provides a comprehensive technical overview of this compound's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The core mechanisms discussed include direct free radical scavenging, activation of the Nrf2-ARE signaling pathway, and metal chelation. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, combining direct interaction with reactive oxygen species (ROS) with indirect mechanisms that bolster the cell's intrinsic antioxidant capabilities.

Direct Free Radical Scavenging

This compound's molecular structure, rich in phenolic hydroxyl groups, enables it to directly donate hydrogen atoms to neutralize a variety of free radicals, thus terminating damaging chain reactions.[4] This direct scavenging is a primary line of defense against oxidative damage.

-

Hydroxyl and Hypochlorous Radicals: this compound is a particularly strong scavenger of highly reactive hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[4] By neutralizing these species, this compound helps prevent lipid peroxidation, protein oxidation, and DNA damage.

-

Superoxide Anion: In contrast, its ability to scavenge superoxide anions (O₂•−) is significantly weaker.

-

Mechanism of Action: The primary mechanism for direct scavenging is Hydrogen Atom Transfer (HAT), where a hydrogen atom is donated from one of this compound's hydroxyl groups. Secondary mechanisms such as single electron transfer (SET) and radical adduct formation (RAF) may also play a role, particularly for this compound derivatives. The 3-OH and 20-OH groups have been identified as critical H-donors.

Indirect Antioxidant Mechanisms: Modulation of Cellular Pathways

Beyond direct scavenging, this compound enhances the cellular antioxidant defense network, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Nrf2/ARE Pathway Activation: Nrf2 is a master transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is believed to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.

-

Upregulation of Antioxidant Enzymes: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, enhancing the transcription of Phase II detoxifying and antioxidant enzymes. This includes:

-

Superoxide Dismutase (SOD): this compound treatment has been shown to restore low SOD activity in lymphocytes.

-

Catalase (CAT): this compound enhances the expression of CAT genes.

-

Glutathione Peroxidase (GPx): this compound upregulates the expression of GPX1 and GPX4 genes and can increase intracellular glutathione concentrations.

-

Heme Oxygenase-1 (HO-1): this compound treatment increases the expression of HO-1.

-

-

Inhibition of ROS-Producing Enzymes: this compound has been shown to inhibit the activity of certain enzymes that generate ROS, such as monoamine oxidase (MAO).

Metal Chelating Activity

This compound possesses the ability to chelate transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). This is a crucial antioxidant mechanism as these metal ions can catalyze the Fenton reaction, which generates the highly destructive hydroxyl radical from hydrogen peroxide. By sequestering these ions, this compound prevents the formation of this potent ROS, thereby mitigating oxidative stress.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound and its parent compound, silymarin, has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is a common measure of potency, with lower values indicating higher antioxidant activity.

Table 1: IC₅₀/EC₅₀ Values for this compound and Silymarin in Radical Scavenging Assays

| Compound/Extract | Assay | Radical/Species | IC₅₀ / EC₅₀ Value | Reference(s) |

| Silymarin | DPPH | DPPH• | 20.8 mg/mL | |

| Silymarin | DPPH | DPPH• | 1.34 mg/mL | |

| Silymarin | DPPH | DPPH• | 6.56 µg/mL | |

| Silymarin | ABTS | ABTS•⁺ | 8.62 mg/mL | |

| Silibinin | HOCl Scavenging | Hypochlorous Acid | 7 µM | |

| Silibinin | O₂•⁻ Scavenging | Superoxide Anion | > 200 µM | |

| Silibinin | NO Scavenging | Nitric Oxide (in Kupffer cells) | 80 µM | |

| Silymarin | H₂O₂ Scavenging | Hydrogen Peroxide | 38 µM | |

| Silymarin | NO Scavenging | Nitric Oxide | 266 µM |

Note: Silibinin is often used interchangeably with this compound and is its major diastereoisomer.

Table 2: Antioxidant Capacity of Silymarin Components in Various Assays

| Compound | DPPH (EC₅₀, µM) | HORAC (Gallic Acid Eq.) | ORAC (Trolox Eq.) | TAC (Uric Acid Eq.) | ABTS (Trolox Eq.) | Reference(s) |

| Taxifolin | 32 ± 1.0 | 0.57 ± 0.03 | 2.43 | 1.69 ± 0.05 | 0.75 ± 0.03 | |

| Silychristin | 130 ± 5.0 | 0.44 ± 0.04 | 1.95 | 1.63 ± 0.04 | 0.75 ± 0.04 | |

| Silydianin | 115 ± 4.0 | 0.38 ± 0.03 | 1.90 | 1.55 ± 0.05 | 0.74 ± 0.05 | |

| This compound A | 855 ± 15.0 | 0.45 ± 0.03 | 1.74 | 1.64 ± 0.04 | 0.75 ± 0.04 | |

| This compound B | 685 ± 12.0 | 0.46 ± 0.02 | 1.72 | 1.63 ± 0.05 | 0.75 ± 0.04 | |

| Isothis compound A | 710 ± 14.0 | 0.44 ± 0.03 | 1.73 | 1.45 ± 0.04 | 0.74 ± 0.03 | |

| Isothis compound B | 690 ± 13.0 | 0.45 ± 0.04 | 1.70 | 1.48 ± 0.03 | 0.74 ± 0.04 | |

| Silymarin (Crude) | 135 ± 8.0 | 0.45 ± 0.03 | 1.83 | 1.55 ± 0.03 | 0.75 ± 0.04 |

Abbreviations: DPPH (2,2-diphenyl-1-picrylhydrazyl), HORAC (Hydroxyl Radical Antioxidant Capacity), ORAC (Oxygen Radical Antioxidant Capacity), TAC (Total Antioxidant Capacity), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized from standard laboratory procedures.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution protected from light.

-

Sample Preparation: Dissolve this compound or the test extract in methanol to create a stock solution. Prepare a series of dilutions from this stock (e.g., 5 to 100 µg/mL).

-

Assay Procedure: a. In a 96-well plate or cuvette, add 50 µL of the sample dilution. b. Add 1.95 mL (for cuvette) or an appropriate volume (for plate) of the DPPH solution to the sample. c. For the control, mix 50 µL of methanol with the DPPH solution. d. Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined by plotting the scavenging percentage against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Reagent Preparation: a. Prepare a 7.4 mM ABTS stock solution and a 2.6 mM potassium persulfate stock solution in water. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical. c. Before use, dilute the ABTS•⁺ solution with ethanol or buffer to an absorbance of ~0.70 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., 5 to 100 µg/mL).

-

Assay Procedure: a. Add a small volume of the this compound sample to a larger volume of the diluted ABTS•⁺ solution. b. Incubate the mixture for a defined period (e.g., 30 minutes).

-

Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity similarly to the DPPH assay. Results are often expressed as Trolox equivalents.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂).

-

Sample Preparation: Prepare tissue homogenates or cell lysates in an ice-cold buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA) and centrifuge to obtain the supernatant.

-

Assay Principle: The assay utilizes the peroxidatic function of CAT. The enzyme reacts with methanol in the presence of H₂O₂ to produce formaldehyde. The formaldehyde is then measured spectrophotometrically using a chromogen like Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole), which forms a purple-colored compound upon oxidation.

-

Assay Procedure (Microplate): a. To a 96-well plate, add assay buffer, methanol, and the sample supernatant. b. Initiate the reaction by adding a specific concentration of H₂O₂. c. Incubate for 20 minutes at room temperature with shaking. d. Stop the reaction by adding a stopping agent (e.g., potassium hydroxide). e. Add the chromogen solution and incubate for 10 minutes. f. Add an oxidizing agent (e.g., potassium periodate) to develop the color and incubate for 5 minutes.

-

Measurement: Read the absorbance at 540 nm.

-

Calculation: Enzyme activity is calculated based on a formaldehyde standard curve and expressed as units per milligram of protein.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, which catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.

-

Sample Preparation: Prepare tissue or cell lysates as described for the CAT assay.

-

Assay Principle: The assay often employs a system that generates superoxide radicals (e.g., riboflavin/methionine/illuminate system or xanthine/xanthine oxidase). These radicals reduce a detector compound such as nitroblue tetrazolium (NBT) to form a colored formazan product. SOD in the sample inhibits this reaction by scavenging the superoxide radicals.

-

Assay Procedure: a. Prepare a reaction mixture containing phosphate buffer, EDTA, methionine, and NBT. b. Add the sample extract to the reaction mixture. c. Initiate the reaction by adding riboflavin and exposing the plate to a uniform light source for 15-30 minutes. d. The control reaction contains buffer instead of the enzyme extract.

-

Measurement: Measure the absorbance of the formazan product at ~560 nm.

-

Calculation: The SOD activity is determined by the degree of inhibition of the NBT reduction. One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, which reduces hydrogen peroxide or organic peroxides while oxidizing glutathione (GSH) to its disulfide form (GSSG).

-

Sample Preparation: Prepare tissue or cell lysates as previously described.

-

Assay Principle: This is typically a coupled-enzyme assay. The GSSG produced by GPx is recycled back to GSH by glutathione reductase (GR). This recycling process consumes NADPH, and the rate of NADPH disappearance is monitored.

-

Assay Procedure: a. Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide (to inhibit catalase), glutathione reductase, GSH, and NADPH. b. Add the sample to the reaction mixture and equilibrate. c. Initiate the reaction by adding the substrate (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

-

Measurement: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Calculation: GPx activity is calculated from the rate of NADPH decrease and is expressed as units per milligram of protein.

Conclusion

This compound demonstrates a robust and multifaceted antioxidant profile, making it a compound of significant interest for therapeutic applications in conditions associated with oxidative stress. Its efficacy stems from a combination of direct free radical scavenging, potent activation of the cytoprotective Nrf2 signaling pathway, and the ability to chelate pro-oxidant metal ions. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further research and development. Understanding these core mechanisms is crucial for harnessing the full potential of this compound in the prevention and treatment of a wide range of pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free radical scavenging activity of silibinin in nitrite-induced hemoglobin oxidation and membrane fragility models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Anticancer Potential of Silybin in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silybin, a natural flavonoid derived from the milk thistle plant (Silybum marianum), has emerged as a promising agent in the prevention and treatment of prostate cancer. Extensive preclinical research has demonstrated its potent anticancer effects, targeting multiple signaling pathways involved in prostate cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the mechanisms of action of this compound in prostate cancer cells, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction

Prostate cancer remains a significant global health concern. While current therapies are effective in early stages, the development of hormone-refractory prostate cancer presents a major clinical challenge. This compound has garnered considerable attention for its pleiotropic anticancer activities and favorable safety profile. It has been shown to inhibit the growth of various prostate cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle, thereby preventing tumor progression.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings and methodologies in the study of this compound's anticancer potential in prostate cancer.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound on prostate cancer cells.

Table 1: IC50 Values of this compound and its Derivatives in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | LNCaP | 43.12 | [3] |

| This compound | DU145 | 30.33 | [3] |

| This compound | PC-3 | 28.56 | [3] |

| 7-O-Methylsilibinin | LNCaP | 0.44 | |

| 7-O-Ethylsilibinin | LNCaP | 0.35 | |

| 7-O-Methyl-2,3-dehydrosilibinin | LNCaP | 2.53 | |

| 7-O-Ethyl-2,3-dehydrosilibinin | LNCaP | 2.65 | |

| 7-O-Methyl-2,3-dehydrosilibinin | PC-3 | 3.54 | |

| 7-O-Ethyl-2,3-dehydrosilibinin | PC-3 | 3.87 |

Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |

| DU145 | 100 | 48 | 15 | |

| DU145 (with Doxorubicin) | 100 | 48 | 41 |

Table 3: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

| Cell Line | This compound Concentration | Treatment Duration (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| DU145 | Control | - | - | - | - | |

| DU145 | This compound | - | - | - | 19 | |

| DU145 (with Doxorubicin) | This compound + Doxorubicin | - | - | - | 88 |

Signaling Pathways Targeted by this compound

This compound exerts its anticancer effects by modulating multiple key signaling pathways that are often dysregulated in prostate cancer.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including prostate cancer, promoting cell proliferation and survival. This compound has been shown to inhibit the constitutive activation of STAT3 in prostate cancer cells. This inhibition is achieved by reducing the phosphorylation of STAT3 at both Tyr705 and Ser727 residues, which is crucial for its activation and nuclear translocation. The inhibition of STAT3 signaling by this compound leads to the downregulation of its target genes involved in cell survival and ultimately contributes to the induction of apoptosis.

This compound inhibits the JAK/STAT3 signaling pathway.

Disruption of Androgen Receptor (AR) Signaling

Androgen receptor (AR) signaling is a critical driver of prostate cancer growth and progression. This compound has been demonstrated to interfere with AR signaling through multiple mechanisms. It can reduce the nuclear localization of the AR, thereby preventing it from activating its target genes, such as prostate-specific antigen (PSA). Furthermore, some studies suggest that this compound and its isomers can lead to the degradation of the AR protein itself.

This compound disrupts androgen receptor signaling.

Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and invasion. This compound has been shown to inactivate both the PI3K/Akt and MAPK signaling pathways in prostate cancer cells. By inhibiting these pathways, this compound can suppress the expression of downstream targets involved in cell migration and invasion, such as matrix metalloproteinases (MMPs).

This compound modulates PI3K/Akt and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Prostate cancer cells (e.g., LNCaP, DU145, PC-3)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Prostate cancer cells

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Prostate cancer cells

-

This compound stock solution

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Workflow for cell cycle analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Prostate cancer cells

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and then lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Silybin as a Potential Antiviral Agent Against Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global health burden of Hepatitis C Virus (HCV) infection necessitates the exploration of novel antiviral agents. Silybin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), has emerged as a promising candidate with multifaceted anti-HCV activity. This technical guide provides an in-depth overview of the antiviral properties of this compound against HCV, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed experimental protocols, structured data tables for easy comparison, and visualizations of key biological pathways are presented to support further research and development in this area.

Introduction

Hepatitis C is a liver disease caused by the Hepatitis C Virus, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] While direct-acting antivirals (DAAs) have revolutionized treatment, challenges such as drug resistance and accessibility remain.[2] Natural compounds present a valuable resource for novel antiviral drug discovery. Silymarin, an extract from milk thistle, and its main component, this compound, have long been recognized for their hepatoprotective properties.[3][4] Emerging evidence has highlighted the direct antiviral effects of this compound against HCV, making it a subject of intense scientific investigation.[3] This document serves as a comprehensive technical resource on the anti-HCV activities of this compound.

Mechanisms of Anti-HCV Action

This compound exerts its antiviral effects against HCV through a multi-targeted mechanism, impacting various stages of the viral lifecycle.

Inhibition of Viral Entry and Fusion

This compound has been shown to inhibit the early stages of HCV infection by targeting viral entry and fusion. It does not appear to block the initial binding of the virus to the cell surface. Instead, it interferes with the subsequent steps of internalization and membrane fusion.

One proposed mechanism is the disruption of clathrin-mediated endocytosis, a key pathway for HCV entry into hepatocytes. This compound treatment has been observed to slow the trafficking of HCV particles through clathrin-coated pits and vesicles, effectively trapping the virus in early endosomes and preventing its release into the cytoplasm. Furthermore, this compound and its derivatives have been shown to inhibit the fusion of HCV pseudoparticles (HCVpp) with liposomes in a dose-dependent manner.

Inhibition of HCV RNA-Dependent RNA Polymerase (NS5B)

A significant target of this compound's antiviral activity is the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This compound A and this compound B, the two diastereomers of this compound, directly inhibit the enzymatic function of NS5B polymerase. This inhibition has been demonstrated in in-vitro assays using recombinant NS5B protein. The water-soluble derivative of silibinin, Legalon SIL, also exhibits potent inhibitory effects on NS5B polymerase.

Modulation of Host Cell Signaling Pathways

Beyond directly targeting viral components, this compound also modulates host cell signaling pathways that are crucial for the HCV lifecycle. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is involved in inflammation and immune responses. This compound has been shown to suppress TNF-α-induced NF-κB activation. This immunomodulatory effect may contribute to its overall hepatoprotective and antiviral activity.

Inhibition of Viral Transmission and Assembly

In addition to blocking entry and replication, this compound has been reported to inhibit the production of infectious progeny virus and cell-to-cell spread. This suggests that this compound may also interfere with the late stages of the HCV lifecycle, such as virion assembly and release. The inhibition of microsomal triglyceride transfer protein (MTP) activity and apolipoprotein B secretion by silymarin may play a role in this process.

Quantitative Data on Anti-HCV Activity

The antiviral efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase

| Compound | HCV Genotype | IC50 (µM) | Reference |

| Silibinin A | 1b | ~75-100 | |

| Silibinin B | 1b | ~75-100 | |

| Legalon SIL | 1b | ~75-100 | |

| Silymarin | 2a (JFH-1) | ~300 | |

| Silibinin | 2a (JFH-1) | >400 | |

| Legalon SIL | 1b (clinical isolates) | 40-85 |

Table 2: In Vitro Inhibition of HCV Replication and Infection

| Assay System | Compound | HCV Genotype | Effect | Reference |

| HCVcc (JFH-1) | Silymarin | 2a | Inhibition of viral entry, RNA and protein expression, and infectious virus production | |

| HCVcc (H77/JFH-1) | Silymarin | 1a | 50% inhibition of HCVcc infection | |

| HCVcc (J6/JFH-1) | Silymarin | 2a | 75% inhibition of HCVcc infection | |

| Replicon Assay | Silibinin A & B | 1b | Inhibition of replicon replication | |

| Replicon Assay | Silibinin | 1b, 2a | No inhibition of replication | |

| Replicon Assay | Legalon SIL | 1b | Inhibition of replication | |

| Replicon Assay | Legalon SIL | 2a | No inhibition of replication |

Table 3: Clinical Studies with Intravenous Silibinin

| Patient Population | Treatment Regimen | Outcome | Reference |

| Prior non-responders to PegIFN/RBV | Intravenous silibinin (7 days) | Dose-dependent decline in HCV RNA | |

| Treatment-naïve non-responders to PegIFN/RBV | Intravenous silibinin | Significant reduction in viral load | |

| Chronic hepatitis C patients | Intravenous Legalon SIL (14 days) + PegIFN/RBV | Dose-dependent decrease in HCV viral load |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-HCV activity.

HCV Cell Culture (HCVcc) System

The HCVcc system allows for the study of the entire viral lifecycle in vitro.

-

Cell Lines: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh-7.5.1) are commonly used due to their high permissiveness to HCV infection.

-

Virus Strains: The JFH-1 (genotype 2a) isolate is widely used to generate infectious virus particles. Chimeric viruses containing the structural proteins of other genotypes (e.g., H77 for genotype 1a) in the JFH-1 backbone are also employed.

-

Infection Protocol:

-

Seed Huh-7 or derivative cells in appropriate culture plates.

-

Pre-incubate cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Infect the cells with HCVcc at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 2-4 hours), remove the inoculum and wash the cells.

-

Add fresh culture medium containing the test compound and incubate for the desired duration (e.g., 48-72 hours).

-

-

Analysis:

-

Immunofluorescence: Fix and permeabilize cells, then stain for HCV proteins (e.g., NS5A) using specific antibodies. Quantify the number of infected cells or foci-forming units (FFU).

-

RT-qPCR: Isolate total RNA from cells and quantify HCV RNA levels using reverse transcription-quantitative PCR.

-

Western Blot: Lyse cells and analyze the expression of HCV proteins by Western blotting.

-

HCV Replicon Assay

HCV replicons are self-replicating subgenomic or genomic viral RNAs that allow for the specific study of viral replication.

-

Replicon Constructs: Replicons typically contain the HCV non-structural proteins (NS3 to NS5B) required for RNA replication and a selectable marker (e.g., neomycin resistance) or a reporter gene (e.g., luciferase).

-

Cell Lines: Huh-7 cells are stably transfected with the replicon RNA.

-

Assay Protocol:

-

Seed replicon-containing cells in culture plates.

-

Treat the cells with various concentrations of this compound or a control compound.

-

Incubate for a defined period (e.g., 72 hours).

-

-

Analysis:

-

Reporter Gene Assay: If a reporter replicon is used, lyse the cells and measure the reporter activity (e.g., luciferase luminescence).

-

RT-qPCR: Quantify HCV RNA levels.

-

Western Blot/Immunofluorescence: Analyze the expression of HCV non-structural proteins.

-

HCV NS5B Polymerase Activity Assay

This in vitro assay measures the direct inhibitory effect of compounds on the enzymatic activity of the HCV RNA-dependent RNA polymerase.

-

Enzyme: Recombinant HCV NS5B protein (often a C-terminally truncated, soluble form) is expressed and purified from E. coli or insect cells.

-

Assay Principle: The assay measures the incorporation of a labeled nucleotide (e.g., [33P]CTP or [3H]UTP) into an RNA product using a synthetic template/primer, such as poly(A)/oligo(U) or poly(C)/oligo(G).

-

Protocol:

-

In a reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT, pre-incubate the recombinant NS5B enzyme with varying concentrations of this compound or a control inhibitor.

-

Initiate the reaction by adding the RNA template/primer and a mixture of nucleotides, including the radiolabeled one.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and precipitate the RNA product.

-

Quantify the incorporated radioactivity using a scintillation counter to determine the level of polymerase activity.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for the test compound.

HCV Pseudoparticle (HCVpp) Entry Assay

HCVpp are non-replicating retroviral particles carrying HCV envelope glycoproteins (E1 and E2) on their surface, allowing for the specific study of viral entry.

-

HCVpp Production: Co-transfect a packaging cell line (e.g., HEK293T) with plasmids encoding:

-

HCV E1E2 glycoproteins.

-

A retroviral core protein (e.g., MLV or HIV gag-pol).

-

A reporter gene (e.g., luciferase or GFP).

-

-

Infection Protocol:

-

Harvest the supernatant containing the HCVpp.

-

Incubate the HCVpp with target cells (e.g., Huh-7) in the presence of this compound or a control.

-

After 4-6 hours, replace the medium.

-

Incubate for 72 hours to allow for reporter gene expression.

-

-

Analysis: Quantify the reporter gene expression (e.g., by measuring luciferase activity or counting GFP-positive cells) to determine the level of viral entry.

HCV Fusion Assay with Liposomes

This assay assesses the ability of HCV particles or envelope proteins to mediate membrane fusion with artificial lipid vesicles (liposomes).

-

Materials:

-

HCVpp or purified, infectious HCVcc.

-

Liposomes of a defined lipid composition, often containing fluorescent probes.

-

-

Assay Principle: Fusion is detected by the mixing of lipids or aqueous contents between the viral particles and the liposomes, leading to a change in fluorescence (e.g., dequenching).

-

Protocol:

-

Prepare fluorescently labeled liposomes.

-

Mix HCVpp or HCVcc with the liposomes in the presence of this compound or a control.

-

Induce fusion by lowering the pH of the solution, as HCV fusion is pH-dependent.

-

Monitor the change in fluorescence over time using a fluorometer.

-

-

Data Analysis: The rate and extent of fluorescence change are used to quantify the fusion activity.

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-HCV agent, acting on multiple fronts to disrupt the viral lifecycle. Its ability to inhibit viral entry, fusion, and the essential NS5B polymerase, coupled with its modulation of host signaling pathways, makes it an attractive candidate for further development. The data presented in this guide underscore the robust in vitro and promising in vivo activity of this compound and its derivatives.

Future research should focus on optimizing the bioavailability of this compound through novel formulations to enhance its therapeutic efficacy. Further clinical trials are warranted to establish the optimal dosing and treatment duration, particularly in combination with existing DAA regimens. A deeper understanding of the molecular interactions between this compound and its viral and host targets will be crucial for the rational design of more potent derivatives. The comprehensive experimental protocols and data provided herein offer a solid foundation for researchers to advance the development of this compound as a valuable component in the fight against HCV.

References

Neuroprotective Effects of Silybin in Experimental Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silybin, the primary active constituent of silymarin extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its therapeutic potential beyond its well-established hepatoprotective effects. A growing body of preclinical evidence highlights its neuroprotective properties, suggesting its potential as a therapeutic agent for a range of neurodegenerative disorders. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in various experimental models, focusing on the underlying molecular mechanisms, detailed experimental protocols, and a quantitative summary of its efficacy.

In Vivo Experimental Models of Neuroprotection

This compound has demonstrated significant neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. The following tables summarize the quantitative data from key in vivo studies.

Parkinson's Disease Models

The most commonly used in vivo model for Parkinson's disease involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra.

Table 1: Neuroprotective Effects of this compound in MPTP-Induced Parkinson's Disease Models

| Animal Model | This compound Dose & Route | Treatment Duration | Key Findings | Reference |

| C57BL/6J Mice | 50 and 100 mg/kg, i.p. | 5 consecutive days | Preserved striatal dopamine levels by 62% and 69%, respectively.[1][2] | [1][2] |

| C57BL/6J Mice | 100 mg/kg, oral | Not specified | Conserved about 60% of dopamine levels.[3] | |

| C57BL/6J Mice | 50 and 100 mg/kg, i.p. | Daily, starting 1 day before MPP+ injection until 6 days post-lesion | Ameliorated MPP+-induced neurotoxicity in the substantia nigra in a dose-dependent manner. |

Alzheimer's Disease Models

Experimental models of Alzheimer's disease often involve the administration of amyloid-beta (Aβ) peptides or the use of transgenic mice that overexpress Aβ precursor protein.

Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models

| Animal Model | This compound Dose & Route | Treatment Duration | Key Findings | Reference |

| APP Transgenic Mice | 0.1% silymarin in diet | 6 months | Significant reduction in brain Aβ deposition. | |

| Mice (Aβ25–35 injected) | 2, 20, and 200 mg/kg, p.o. | Daily after Aβ injection | Dose-dependently attenuated memory impairment. | |

| APP/PS1 Mice | Not specified, oral | 2 months | Significantly attenuated cognitive deficits and decreased Aβ deposition. |

Cerebral Ischemia Models

The middle cerebral artery occlusion (MCAO) model is a widely used method to mimic stroke and study the effects of neuroprotective agents.

Table 3: Neuroprotective Effects of this compound in Cerebral Ischemia Models

| Animal Model | This compound Dose & Route | Treatment Duration | Key Findings | Reference |

| Wistar Rats (MCAO) | 100 and 200 mg/kg, p.o. | 7 days (pretreatment) | Significantly improved neurobehavioral alterations and reduced infarct volume. | |

| Rats (CI/R) | 1-10 µg/kg, i.v. (silymarin) | Pretreatment | Dose-dependently reduced brain infarction by 16-40%. | |

| Obese Mice (Photothrombosis) | 100 mg/kg, oral (silymarin) | 14 days (post-ischemia) | Improved survival rate from 52.2% to 78.3%. |

In Vitro Experimental Models of Neuroprotection

In vitro studies using neuronal cell lines and primary neuronal cultures provide valuable insights into the direct cellular and molecular mechanisms of this compound's neuroprotective actions.

Models of Neurotoxicity

Common in vitro models of neurodegeneration involve exposing neuronal cells to toxins such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

Table 4: Neuroprotective Effects of this compound in In Vitro Neurotoxicity Models

| Cell Line/Culture | Toxin & Concentration | This compound Concentration | Key Findings | Reference |

| SH-SY5Y Cells | MPP+ | Not specified | Ameliorated MPP+-induced neurotoxicity. | |

| SH-SY5Y Cells | H₂O₂ (700–800 μM) | 0.01 to 100 μM | Increased cell viability under oxidative stress. | |

| SH-SY5Y Cells & Primary Cortical Neurons | Oxygen-Glucose Deprivation/Re-oxygenation | Not specified | Significantly inhibited necrosis and apoptosis. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vivo: MPTP-Induced Parkinson's Disease Model

-

Animals: Male C57BL/6J mice are typically used.

-

MPTP Administration: MPTP is administered intraperitoneally (i.p.) at a dose of 30 mg/kg once daily for five consecutive days.

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., saline, corn oil) and administered either orally (p.o.) via gavage or by i.p. injection at doses ranging from 50 to 100 mg/kg. Treatment can be initiated before, during, or after MPTP administration depending on the study design.

-

Outcome Measures:

-

Behavioral Tests: Motor function is assessed using tests such as the rotarod test, pole test, and open-field test.

-

Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Tyrosine hydroxylase (TH) staining is performed on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

-

In Vitro: MPP+-Induced Neurotoxicity in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

MPP+ Treatment: Cells are treated with MPP+ at a concentration that induces significant cell death (typically in the µM to mM range), determined by a dose-response curve.

-

This compound Treatment: this compound is dissolved in a solvent like DMSO and added to the cell culture medium at various concentrations, usually prior to or concurrently with MPP+ treatment.

-

Outcome Measures:

-

Cell Viability Assays: Assays such as MTT, LDH, or AlamarBlue are used to quantify cell viability.

-

Apoptosis Assays: Apoptosis can be assessed by TUNEL staining, Annexin V/PI staining followed by flow cytometry, or by measuring caspase activity.

-

Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) are also quantified.

-

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to activate the Nrf2 pathway, leading to enhanced antioxidant defenses.

References

- 1. Neuroprotective effect of silymarin in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral Administration of this compound Protects Against MPTP-Induced Neurotoxicity by Reducing Pro-inflammatory Cytokines and Preserving BDNF Levels in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Silybin from Milk Thistle: A Technical Guide to Natural Sources and Extraction

This technical guide provides an in-depth overview of silybin, the principal bioactive constituent of silymarin extracted from the milk thistle plant (Silybum marianum). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on the natural distribution of this compound, comparative extraction methodologies, and analytical protocols. The guide includes quantitative data, detailed experimental procedures, and visualizations of key biological and experimental workflows to support advanced research and development.

Natural Sources and Distribution of this compound

This compound is a flavonolignan and the most active component of silymarin, a complex of polyphenolic molecules extracted from milk thistle.[1] While silymarin is present in the leaves and fruit, its highest concentration is found in the seeds of the plant.[2] The total silymarin content in dried milk thistle seeds typically ranges from 1.5% to 3.0%.[1] Silymarin itself is a mixture of several flavonolignans, with this compound (a combination of two diastereoisomers, this compound A and this compound B) constituting 50-70% of the complex.[3]

The concentration of this compound and other silymarin components can vary significantly based on the geographical origin of the plant, cultivation conditions, and the specific variety of milk thistle. For instance, studies comparing S. marianum from different locations in Syria showed that total silymarin content in seeds ranged from 0.54% to 2.91% of the dry weight. The seeds are the definitive primary source for industrial and research-level extraction.

Table 1: Quantitative Analysis of this compound and Silymarin in Silybum marianum

| Plant Part | Component | Concentration / Yield | Location/Variety | Citation |

| Seeds | This compound B | 7.434 mg/g (dry weight) | Not Specified | |

| Germinated Seedlings | This compound B | 0.852 mg/g (dry weight) | Not Specified | |

| Seeds | Total Silymarin | 2.91% (dry weight) | Rif-Damascus, Syria | |

| Seeds | Total Silymarin | 0.54% (dry weight) | Homs, Syria | |

| Seeds | Total Silymarin | 1.27% - 1.39% (dry weight) | Tartus & Lattakia, Syria | |

| Seeds | This compound A & B | 19 - 27 mg/g of extract | Various Accessions |

Extraction Methodologies for this compound

The recovery of this compound from milk thistle seeds involves various extraction techniques, ranging from traditional solvent-based methods to modern, efficiency-enhanced approaches. The choice of method impacts yield, purity, extraction time, and environmental footprint.

Conventional Extraction Methods

Conventional methods often require a preliminary defatting step, typically using n-hexane in a Soxhlet apparatus for several hours, to remove the high lipid content (20-35%) from the seeds. Following defatting, the silymarin complex is extracted using a polar solvent.

-

Soxhlet Extraction : This continuous reflux technique is recommended by the European Pharmacopoeia but is time- and solvent-intensive, often requiring over 10 hours. Methanol is a common solvent for the final extraction step.

-

Maceration and Percolation : These methods involve soaking the plant material in a solvent at room temperature. While simple, they are often less efficient and slower than heat-based methods.

Modern Extraction Methods

Advanced techniques have been developed to improve extraction efficiency, reduce processing time, and decrease solvent consumption.

-

Ultrasound-Assisted Extraction (UAE) : This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE significantly shortens extraction time and can be performed at lower temperatures, preserving thermolabile compounds.

-

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and accelerating the release of bioactive compounds. It has been shown to be more effective than conventional heat reflux and Soxhlet extraction, yielding higher silymarin content in shorter times (e.g., 15-30 minutes).

-

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time to minutes. PLE can effectively extract silymarin from non-defatted seeds, simplifying the overall process.

-